6-Bromo-4-fluoro-3-methyl-1H-indazole
Overview
Description
“6-Bromo-4-fluoro-3-methyl-1H-indazole” is a chemical compound with the molecular formula C8H6BrFN2 . It is a derivative of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound has been used in the synthesis of various derivatives with potential biological activities .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-fluoro-3-methyl-1H-indazole” consists of a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and an indazole ring . The exact mass of the molecule is 227.96984 g/mol .
Physical And Chemical Properties Analysis
“6-Bromo-4-fluoro-3-methyl-1H-indazole” is a solid compound with a molecular weight of 229.05 g/mol . It has a topological polar surface area of 28.7 Ų and does not contain any rotatable bonds . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry for cancer research .
Summary of the Application
A series of novel indazole derivatives, including “6-Bromo-4-fluoro-3-methyl-1H-indazole”, has been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities .
Methods of Application or Experimental Procedures
The viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . The compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
Results or Outcomes
Among the compounds screened, certain ones showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF, whereas others showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Some compounds have shown significant OH radical scavenging activities, others were found to have a DPPH radical scavenging activity and some exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .
Future Directions
properties
IUPAC Name |
6-bromo-4-fluoro-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCZRZKMGJKLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-fluoro-3-methyl-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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